molecular formula C13H18O5 B14683285 Diethyl [(5-methylfuran-2-yl)methyl]propanedioate CAS No. 25379-01-5

Diethyl [(5-methylfuran-2-yl)methyl]propanedioate

Cat. No.: B14683285
CAS No.: 25379-01-5
M. Wt: 254.28 g/mol
InChI Key: AVMJLWZHVKOQLB-UHFFFAOYSA-N
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Description

Diethyl [(5-methylfuran-2-yl)methyl]propanedioate is a chemical compound with a complex structure that includes a furan ring substituted with a methyl group and a propanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(5-methylfuran-2-yl)methyl]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as 5-methylfurfuryl bromide, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the preparation of the enolate ion, followed by its reaction with the appropriate alkyl halide under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(5-methylfuran-2-yl)methyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohols derived from the ester groups.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

Diethyl [(5-methylfuran-2-yl)methyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of diethyl [(5-methylfuran-2-yl)methyl]propanedioate involves its interaction with various molecular targets. The furan ring and ester groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity in enolate formation.

    Methylfuran derivatives: Compounds with a furan ring substituted with a methyl group, but different functional groups attached.

Uniqueness

Diethyl [(5-methylfuran-2-yl)methyl]propanedioate is unique due to the combination of a furan ring with a propanedioate ester, providing a versatile structure for various chemical reactions and applications. Its specific reactivity and potential for modification make it a valuable compound in research and industry.

Properties

CAS No.

25379-01-5

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

diethyl 2-[(5-methylfuran-2-yl)methyl]propanedioate

InChI

InChI=1S/C13H18O5/c1-4-16-12(14)11(13(15)17-5-2)8-10-7-6-9(3)18-10/h6-7,11H,4-5,8H2,1-3H3

InChI Key

AVMJLWZHVKOQLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(O1)C)C(=O)OCC

Origin of Product

United States

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